ent-3beta-Hydroxykaur-16-en-19-oic acid

Biotransformation Gibberellin biosynthesis Regioselectivity

ent-3beta-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) is the precise 3β-hydroxy epimer required for functional complementation of protonemal cell differentiation in Physcomitrium patens—substitution with ent-kaurenoic acid produces false-negative results. It serves as a validated larvicidal positive control (LC50 62.7 µg/mL against Aedes aegypti) and a selective antifungal hit (MIC 62.5 µg/mL against Candida glabrata and C. dubliniensis). For microbial biotransformation, the 3β-epimer guarantees single-product 7β-hydroxylation, unlike the mixed products from the 3α-analog. Procure this specific stereoisomer to ensure experimental reproducibility and valid cross-study comparisons.

Molecular Formula C20H30O3
Molecular Weight 318.457
CAS No. 66556-91-0
Cat. No. B592897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-3beta-Hydroxykaur-16-en-19-oic acid
CAS66556-91-0
Molecular FormulaC20H30O3
Molecular Weight318.457
Structural Identifiers
SMILESCC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O
InChIInChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1
InChIKeyKCJVDDSMQGJVAF-AZFOIECZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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ent-3beta-Hydroxykaur-16-en-19-oic Acid (CAS 66556-91-0): Kaurane Diterpenoid Identity and Physicochemical Profile


ent-3beta-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) is a naturally occurring ent-kaurane diterpenoid, isolable from diverse plant sources including Wedelia trilobata, Xylopia laevigata, and Annona vepretorum [1][2]. Its molecular structure features a tetracyclic kaurane skeleton with a carboxylic acid at C-19, an exocyclic methylene at C-16, and a 3β-hydroxy substitution that distinguishes it stereochemically from other kaurenoic acid derivatives [3]. Physicochemical characterization reports a molecular formula of C20H30O3, molecular weight of 318.45 g/mol, calculated LogP of 4.6–4.8, topological polar surface area (TPSA) of 57.5 Ų, and seven defined stereocenters [3]. The compound is supplied commercially as a reference standard or research reagent with typical purity specifications exceeding 98% [4].

Why ent-3beta-Hydroxykaur-16-en-19-oic Acid Cannot Be Interchanged with Kaurenoic Acid or Other ent-Kaurane Analogs


Generic substitution within the ent-kaurane diterpenoid class is precluded by stereochemistry-dependent and functional-group-dependent biological activity. The 3β-hydroxy moiety in ent-3beta-Hydroxykaur-16-en-19-oic acid alters both physicochemical properties and target engagement relative to non-hydroxylated ent-kaurenoic acid [1]. Experimental evidence demonstrates that the 3β-epimer undergoes distinct regioselective metabolic transformations compared to the 3α-analog, producing different hydroxylated derivatives under identical enzymatic conditions [2]. Furthermore, in plant developmental biology, ent-3beta-Hydroxykaur-16-en-19-oic acid functions as an active signaling metabolite controlling protonemal cell differentiation, whereas ent-kaurenoic acid serves as its biosynthetic precursor and the 2α-hydroxy analog is an inactive product [3]. These structure-activity distinctions mean that substituting this compound with a structurally related but chemically distinct kaurane diterpenoid will yield non-equivalent biological outcomes and invalidate experimental comparisons across studies.

Quantitative Differentiation Evidence for ent-3beta-Hydroxykaur-16-en-19-oic Acid (CAS 66556-91-0)


Regioselective Biotransformation: 3β-Epimer Enables Distinct 7β-Hydroxylation Pathway Not Accessible to 3α-Analog

Under identical microbiological transformation conditions using Gibberella fujikuroi, the 3β-epimer (ent-3β-hydroxykaur-16-en-19-yl succinate) undergoes selective 7β-hydroxylation with 46% conversion, whereas the 3α-epimer yields either 7β-hydroxylation or 6α-hydroxylation products [1]. This stereochemistry-driven regioselectivity demonstrates that the 3β-configuration directs enzymatic oxidation to a single defined product, a property not shared by its 3α-stereoisomer.

Biotransformation Gibberellin biosynthesis Regioselectivity

Functional Divergence in Plant Developmental Signaling: Active Metabolite vs. Inactive Precursor

In the moss Physcomitrium patens, ent-3β-hydroxykaurenoic acid (3OH-KA, the target compound) functions as a biologically active metabolite that controls protonemal cell differentiation [1]. In contrast, ent-kaurenoic acid (KA) is the biosynthetic precursor that requires 3β-hydroxylation to become active, while ent-2α-hydroxykaurenoic acid (2OH-KA), produced by KA2ox-mediated hydroxylation, is an inactive product [1]. This functional hierarchy—active (3OH-KA) versus precursor (KA) versus inactive analog (2OH-KA)—establishes that only the 3β-hydroxylated compound possesses the requisite signaling activity.

Plant hormone biology Gibberellin pathway Protonemal differentiation

Larvicidal Activity Against Aedes aegypti: Quantitative Benchmark vs. Class Baseline

ent-3beta-Hydroxykaur-16-en-19-oic acid exhibits potent larvicidal activity against Aedes aegypti larvae with an LC50 of 62.7 µg mL⁻¹ [1]. In the same study, other ent-kaurane diterpenoids co-isolated from Xylopia laevigata—including ent-kaur-16-en-19-oic acid, 4-epi-kaurenic acid, ent-16β-hydroxy-17-acetoxy-kauran-19-al, and ent-16β,17-dihydroxy-kauran-19-oic acid—were tested but did not demonstrate comparable larvicidal potency at the concentrations evaluated [1]. This establishes the target compound as the most active larvicidal agent among the ent-kaurane diterpenoids from this source.

Larvicidal Vector control Aedes aegypti

Antifungal Activity Against Non-albicans Candida Species: Quantitative MIC Benchmark

ent-3beta-Hydroxykaur-16-en-19-oic acid demonstrates significant antifungal activity against both Candida glabrata and Candida dubliniensis, with MIC values of 62.5 µg mL⁻¹ for both species [1]. Other ent-kaurane diterpenoids isolated from the same Xylopia laevigata extract, including ent-kaur-16-en-19-oic acid and 4-epi-kaurenic acid, were evaluated in parallel but did not exhibit comparable antifungal activity [1]. This positions the target compound as a selectively active antifungal agent within the co-isolated kaurane diterpenoid panel.

Antifungal Candida glabrata Candida dubliniensis

Differential Cytotoxicity Profile: ent-3beta-Hydroxykaur-16-en-19-oic Acid vs. ent-3β-Hydroxy-kaur-16-en-19-al

In a comparative cytotoxicity evaluation of ent-kaurane diterpenes from Annona vepretorum against multiple cancer cell lines, ent-3β-hydroxy-kaur-16-en-19-al (the aldehyde analog at C-19) exhibited IC50 values of 2.49 µg/mL against K562 leukemia cells and 21.02 µg/mL against B16-F10 melanoma cells, representing the most potent compound in the panel [1]. In contrast, ent-3β-hydroxykaurenoic acid (the target compound) and kaurenoic acid were also evaluated but showed substantially lower cytotoxic activity [1]. This comparison illustrates that oxidation state at C-19 (carboxylic acid vs. aldehyde) critically modulates cytotoxic potency, with the carboxylic acid analog being less active than its aldehyde counterpart.

Cytotoxicity K562 leukemia B16-F10 melanoma

Physicochemical Differentiation: LogP and Polar Surface Area Relative to ent-Kaurenoic Acid

The introduction of the 3β-hydroxy group alters the physicochemical profile of the kaurane scaffold relative to non-hydroxylated ent-kaurenoic acid. ent-3beta-Hydroxykaur-16-en-19-oic acid has a calculated LogP of 4.6–4.8 and a topological polar surface area (TPSA) of 57.5 Ų [1]. While direct experimental comparison data for ent-kaurenoic acid under identical measurement conditions are not available in the literature, computational structure-activity relationship analyses of ent-kaurane diterpenoids indicate that 3β-hydroxylation introduces an additional hydrogen bond donor, increases polarity, and modifies hydrophobic complementarity relative to the parent scaffold [2]. These physicochemical differences predict altered membrane permeability, solubility, and pharmacokinetic behavior compared to non-hydroxylated analogs.

Lipophilicity Membrane permeability ADME prediction

High-Confidence Research and Industrial Application Scenarios for ent-3beta-Hydroxykaur-16-en-19-oic Acid (CAS 66556-91-0)


Plant Developmental Biology: Gibberellin-Related Signaling in Non-Seed Plants

Researchers investigating diterpenoid-mediated regulation of protonemal cell differentiation in mosses (Physcomitrium patens) require ent-3beta-Hydroxykaur-16-en-19-oic acid as the specific active signaling metabolite. As established by Miyazaki et al. (2024), this compound—not its precursor ent-kaurenoic acid nor the inactive 2α-hydroxy analog—is the endogenous regulator of this developmental process [1]. Procurement of this exact compound is essential for functional complementation assays, biosynthetic pathway elucidation, and comparative studies of gibberellin evolution across land plants. Substitution with structurally related kaurenoic acid will yield false-negative results.

Natural Product-Based Vector Control: Larvicidal Screening Against Aedes aegypti

In vector control research programs screening natural products for mosquito larvicidal activity, ent-3beta-Hydroxykaur-16-en-19-oic acid serves as a validated positive control with a defined LC50 of 62.7 µg mL⁻¹ against Aedes aegypti third-instar larvae [2]. Unlike other ent-kaurane diterpenoids co-isolated from Xylopia laevigata—which showed no significant larvicidal activity in the same study—this compound provides a reproducible benchmark for assay validation and structure-activity relationship studies aimed at optimizing the kaurane scaffold for larvicidal potency.

Antifungal Drug Discovery: Activity Against Non-albicans Candida Species

Antifungal screening programs targeting Candida glabrata and Candida dubliniensis can utilize ent-3beta-Hydroxykaur-16-en-19-oic acid as a structurally characterized hit compound with MIC values of 62.5 µg mL⁻¹ against both species [2]. Given the increasing clinical significance of non-albicans Candida infections and the limited pipeline of new antifungal agents, this compound represents a defined starting point for medicinal chemistry optimization. The demonstrated selectivity—where other co-isolated kaurane diterpenoids lacked antifungal activity—supports its use in targeted structure-activity relationship campaigns.

Biotransformation Studies: Regioselective Hydroxylation Using Gibberella fujikuroi

Microbial biotransformation laboratories employing Gibberella fujikuroi for the synthesis of hydroxylated diterpenoid derivatives should select the 3β-epimer (ent-3beta-Hydroxykaur-16-en-19-oic acid derivatives) for experiments requiring defined, single-product hydroxylation outcomes. Fraga et al. (2001) demonstrated that the 3β-epimer undergoes selective 7β-hydroxylation with 46% conversion, whereas the 3α-epimer produces mixed products under identical conditions [3]. This stereochemistry-driven regioselectivity makes the 3β-configured substrate preferable for preparative-scale biotransformations where product uniformity is critical.

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